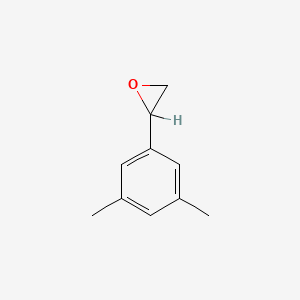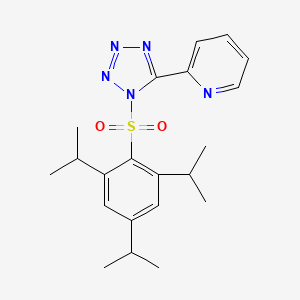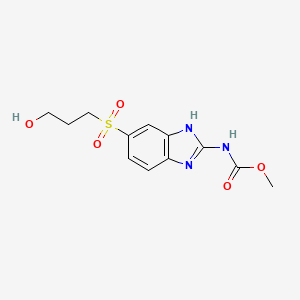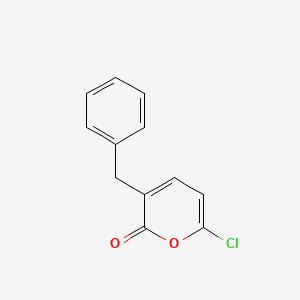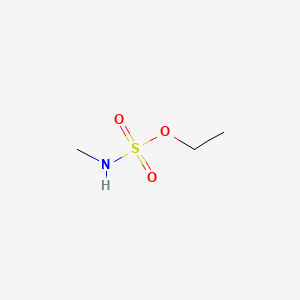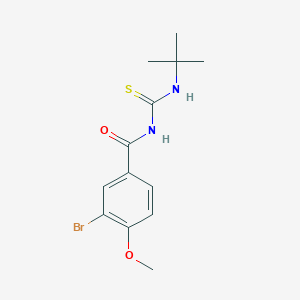![molecular formula C17H28N2O2 B1209914 N-(3-methylbutyl)-1-[(5-methyl-2-furanyl)methyl]-4-piperidinecarboxamide](/img/structure/B1209914.png)
N-(3-methylbutyl)-1-[(5-methyl-2-furanyl)methyl]-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methylbutyl)-1-[(5-methyl-2-furanyl)methyl]-4-piperidinecarboxamide is a piperidinecarboxamide.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
Several compounds structurally similar to the query have been synthesized and evaluated for their antimicrobial properties. For example, Ravindra V. Chambhare et al. (2003) synthesized a series of N-[5-(2-furanyl)-2-methyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl]-carboxamide derivatives. These compounds demonstrated significant in vitro antibacterial and antimycobacterial activity against various microbial strains, including Gram-negative and Gram-positive bacteria, as well as M. tuberculosis and M. avium strains. The antimicrobial activity was attributed to the presence of the thienopyrimidinone ring along with substituted amido or imino side chains (Chambhare, R. V., Khadse, B., Bobde, A. S., & Bahekar, R., 2003).
Potential Therapeutic Uses
Antineoplastic Applications : Analogues of piperidine and pyrimidine derivatives have been explored for their potential in cancer therapy. For instance, the synthesis and evaluation of 3-alkylated 3-(4-aminophenyl)piperidine-2,6-diones revealed compounds with strong inhibition of human placental aromatase, an enzyme target for hormone-dependent breast cancer treatment. These derivatives showed stronger inhibition compared to aminoglutethimide, used in breast cancer therapy, indicating their potential as more effective treatments (Hartmann, R. & Batzl, C., 1986).
Neurological Applications : The compound BIBN4096BS, a 1-Piperidinecarboxamide derivative, has shown affinity for calcitonin gene-related peptide (CGRP) receptors, indicating its potential in alleviating migraine symptoms. The study by D. Hay et al. (2006) explored the determinants of BIBN4096BS's affinity for CGRP and amylin receptors, highlighting the role of receptor activity-modifying proteins (RAMPs) in conferring sensitivity to this antagonist. This research underscores the therapeutic potential of piperidinecarboxamide derivatives in treating migraines and possibly other neurological disorders (Hay, D., Christopoulos, G., Christopoulos, A., & Sexton, P., 2006).
Propiedades
Fórmula molecular |
C17H28N2O2 |
|---|---|
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
N-(3-methylbutyl)-1-[(5-methylfuran-2-yl)methyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C17H28N2O2/c1-13(2)6-9-18-17(20)15-7-10-19(11-8-15)12-16-5-4-14(3)21-16/h4-5,13,15H,6-12H2,1-3H3,(H,18,20) |
Clave InChI |
HFPIDFFBVYFKEL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(O1)CN2CCC(CC2)C(=O)NCCC(C)C |
SMILES canónico |
CC1=CC=C(O1)CN2CCC(CC2)C(=O)NCCC(C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


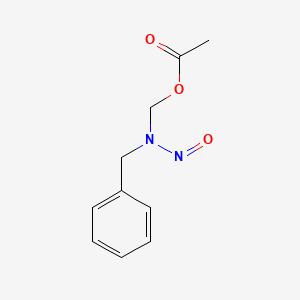

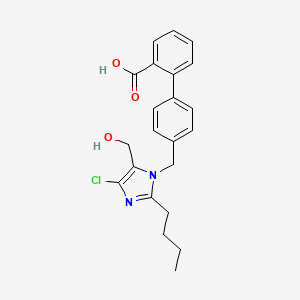

![[2-(Methylcarbamoyloxy)-3-[methyl(octadecyl)amino]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1209839.png)
